7-Chloro-2,8-dimethylquinolin-4-ol

Descripción general

Descripción

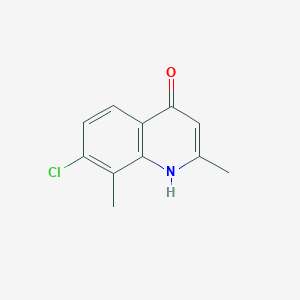

7-Chloro-2,8-dimethylquinolin-4-ol: is a heterocyclic aromatic compound containing nitrogen and oxygen atoms within a six-membered quinoline ring. It is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination . Another method involves the use of trichlorophosphate as a reagent for the chlorination step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in diphenyl ether and subsequent purification through crystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution, although the effect may be limited compared to other positions on the quinoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chlorine atom to form azido derivatives.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups into the quinoline ring.

Major Products Formed:

Nucleophilic Substitution: Azido derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol.

Electrophilic Aromatic Substitution: Nitro derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C₁₁H₈ClN₁O

Molecular Weight : Approximately 219.64 g/mol

IUPAC Name : 7-Chloro-2,8-dimethylquinolin-4-ol

The compound features a quinoline core with a chlorine atom at position 7 and methyl groups at positions 2 and 8, along with a hydroxyl group at position 4. This specific arrangement contributes to its unique reactivity and biological properties.

Chemistry

-

Synthesis of Complex Heterocycles :

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical reactions, including electrophilic substitutions and coupling reactions. -

Chemical Reactivity Studies :

The compound's reactivity can be analyzed through oxidation and reduction reactions, which can yield derivatives with enhanced biological activities. For instance, it can be oxidized to form quinone derivatives or reduced to amine derivatives, which may have different pharmacological profiles.

Biology

-

Antimicrobial Activity :

Studies have shown that 7-chloro derivatives exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from this structure have been effective against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating bacterial infections . -

Anticancer Properties :

Research indicates that derivatives of this compound possess anticancer activity. In vitro studies demonstrate that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some derivatives showing selectivity towards specific cancer types . -

Antimalarial Activity :

The compound has been investigated for its potential antimalarial effects. Various synthesized derivatives have shown moderate to high activity against malaria parasites, making them candidates for further development in malaria treatment .

Medicine

-

Drug Discovery :

The unique properties of this compound make it a valuable candidate in drug discovery efforts. Its ability to interact with biological targets suggests potential therapeutic applications in treating infectious diseases and cancer . -

Therapeutic Applications :

Ongoing research is exploring the therapeutic potential of this compound in various medical contexts, including its role as an antimicrobial agent and its efficacy in anticancer therapies .

Case Studies

-

Antimicrobial Efficacy Study :

A study demonstrated that synthesized derivatives of 7-chloroquinoline showed significant inhibition against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This suggests potential for development into new antibiotics . -

Anticancer Activity Assessment :

Another research project evaluated the anticancer effects of various quinoline derivatives on breast cancer cell lines, revealing that certain modifications significantly enhanced their growth inhibition capabilities compared to standard treatments . -

Antimalarial Screening :

In vitro testing of new derivatives indicated promising results against Plasmodium falciparum, with several compounds achieving IC50 values below 50 μM, highlighting their potential as antimalarial agents .

Mecanismo De Acción

Comparación Con Compuestos Similares

- 7-Chloro-2,8-dimethyl-4-hydroxyquinoline

- 7-Chloro-2,8-dimethyl-4-quinolinol

- 7-Chloro-2,8-dimethyl-4(1H)-quinolinone

Comparison: 7-Chloro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which includes a chlorine atom at the 7th position and a hydroxyl group at the 4th position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .

Actividad Biológica

Overview

7-Chloro-2,8-dimethylquinolin-4-ol is a heterocyclic aromatic compound that features a quinoline structure characterized by the presence of a chlorine atom at position 7 and a hydroxyl group at position 4. This unique arrangement contributes to its chemical reactivity and potential biological activities, including antifungal, antibacterial, and anticancer properties.

- Molecular Formula : C₁₁H₁₀ClN₁O

- Molecular Weight : 207.65 g/mol

- CAS Number : 21629-48-1

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has been shown to be effective against specific fungal strains, suggesting its potential for development as an antifungal agent. For instance, studies have demonstrated its activity against various fungi with effective concentrations (IC50) below 100 μM.

Antibacterial Activity

In addition to antifungal properties, this compound has been investigated for its antibacterial effects. Similar quinoline derivatives have shown broad-spectrum antibacterial activity, indicating that this compound may possess similar capabilities .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of chloroquine, including those related to this compound, exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Some derivatives showed significant selectivity and potency against these cancer cells .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with biological systems through chelation properties, potentially influencing metal ion interactions within cells. This could enhance drug delivery systems or contribute to therapeutic effects in metal-related disorders.

Study on Antimalarial Activity

A series of studies synthesized new derivatives of chloroquine analogs, including those related to this compound. These compounds were evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated moderate to high antimalarial activity with IC50 values ranging from 11.92 to 79.71 μM for the most active compounds .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 1 | <50 | High |

| Compound 2 | <100 | Moderate |

| Compound 3 | <50 | High |

Cytotoxicity Evaluation

In a comparative study assessing the cytotoxicity of various quinoline derivatives on A549 and L929 cell lines, it was found that the tested compounds exhibited lower cytotoxicity than traditional chloroquine at equivalent concentrations. This suggests a favorable safety profile for further development .

Propiedades

IUPAC Name |

7-chloro-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPYUFGOCWEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320906 | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-48-1 | |

| Record name | 21629-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21629-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.